molecular formula C55H85N19O21S2 B576740 Zorbamycin CAS No. 11056-20-5

Zorbamycin

Katalognummer B576740
CAS-Nummer: 11056-20-5
Molekulargewicht: 1412.517
InChI-Schlüssel: UJKRUPHWCPAJIL-CPLCKGKLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Zorbamycin (ZBM) is a glycopeptide antitumor antibiotic . It was first reported in 1971 and is a member of the bleomycin family of antitumor antibiotics . It is produced by Streptomyces flavoviridis ATCC 21892 .


Synthesis Analysis

The biosynthetic gene cluster for Zorbamycin was cloned by screening a cosmid library of Streptomyces flavoviridis ATCC 21892 . Sequence analysis revealed 40 ORFs (Open Reading Frames) belonging to the ZBM biosynthetic gene cluster . The ZBM gene cluster consists of 16 nonribosomal peptide synthetase (NRPS) genes encoding eight complete NRPS modules, three incomplete didomain NRPS modules, and eight freestanding single NRPS domains or associated enzymes, a polyketide synthase (PKS) gene encoding one PKS module, six sugar biosynthesis genes, as well as genes encoding other biosynthesis and resistance proteins .


Molecular Structure Analysis

The structure of the intact ZBM molecule has only recently been fully established . Its hybrid peptide-polyketide backbone is thought to be biosynthesized in part by nonribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs) .


Chemical Reactions Analysis

The ZBM biosynthetic gene cluster consists of 16 nonribosomal peptide synthetase (NRPS) genes encoding eight complete NRPS modules, three incomplete didomain NRPS modules, and eight freestanding single NRPS domains or associated enzymes, a polyketide synthase (PKS) gene encoding one PKS module, six sugar biosynthesis genes, as well as genes encoding other biosynthesis and resistance proteins .

Wissenschaftliche Forschungsanwendungen

  • Antitumor Properties : Zorbamycin was first reported in 1971 and is known for its antitumor properties. It has been the subject of strain improvement and structure elucidation studies to enhance its production and understand its composition (Wang et al., 2007).

  • Mode of Action : The antibiotic induces rapid degradation of DNA and RNA in Bacillus subtilis cells, suggesting its potential in targeting bacterial infections (Reusser, 1971).

  • Antibacterial Activity : Zorbamycin, along with its related antibiotics zorbonomycin B and C, are active against various Gram-positive and Gram-negative bacteria, as well as fungi (Argoudelis et al., 1971).

  • DNA Sequence Selectivity : Zorbamycin has a different DNA sequence specificity compared to bleomycin and its analogues, which is important for understanding its mechanism of action in cancer treatment (Chen et al., 2016).

  • Biosynthetic Pathways : The biosynthetic gene clusters for zorbamycin have been compared with those for bleomycin and tallysomycin, providing insights into the natural production of these antibiotics (Galm et al., 2011).

  • Biosynthetic Gene Cluster : Detailed study of the biosynthetic gene cluster of zorbamycin from Streptomyces flavoviridis has enabled pathway manipulations, potentially leading to new antibiotic developments (Galm et al., 2009).

  • Cytotoxicity in Cancer Cells : Research has shown that zorbamycin and its analogues preferentially cleave at the transcription start sites of actively transcribed genes in human cells, affecting their cytotoxicity and potential use in cancer treatment (Chen et al., 2017).

  • Self-Resistance Mechanisms : Studies on the zorbamycin-binding protein ZbmA have provided insights into the self-resistance mechanisms of the producing organisms, which is crucial for developing effective antibiotic therapies (Rudolf et al., 2015).

  • DNA Interaction : Investigations into the physical interaction of zorbamycin with DNA have been conducted, providing insights into its mechanism of action (Krueger et al., 1973).

Zukünftige Richtungen

Future identification of the cell surface binding sites of Zorbamycin will expedite the resolution of the issue . Moreover, the summarized structure-activity relationship, which is specifically focusing on the sugar moiety, shall shed new insights into the prospective development of Zorbamycin analogues .

Eigenschaften

IUPAC Name

[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(3R,4S,5S)-6-[[(2S)-1-[2-[(4R)-4-[4-[(3-amino-3-iminopropyl)carbamoyl]-1,3-thiazol-2-yl]-4,5-dihydro-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-3-methyl-1-oxobutan-2-yl]amino]-1,4-dihydroxy-5-methyl-6-oxohexan-3-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-methyloxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H85N19O21S2/c1-19-32(71-45(74-43(19)60)24(12-30(59)77)66-13-22(56)44(61)83)48(86)72-33(39(25-14-63-18-67-25)93-53-41(37(81)35(79)21(3)91-53)94-52-38(82)40(95-54(62)89)36(80)28(15-76)92-52)49(87)69-23(8-11-75)34(78)20(2)46(84)73-42(55(4,5)90)50(88)65-10-7-31-68-27(17-96-31)51-70-26(16-97-51)47(85)64-9-6-29(57)58/h14,16,18,20-24,27-28,33-42,52-53,66,75-76,78-82,90H,6-13,15,17,56H2,1-5H3,(H3,57,58)(H2,59,77)(H2,61,83)(H2,62,89)(H,63,67)(H,64,85)(H,65,88)(H,69,87)(H,72,86)(H,73,84)(H2,60,71,74)/t20-,21-,22-,23+,24-,27+,28+,33-,34-,35+,36+,37-,38-,39-,40-,41-,42+,52+,53-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJKRUPHWCPAJIL-CPLCKGKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC(C2=CN=CN2)C(C(=O)NC(CCO)C(C(C)C(=O)NC(C(=O)NCCC3=NC(CS3)C4=NC(=CS4)C(=O)NCCC(=N)N)C(C)(C)O)O)NC(=O)C5=C(C(=NC(=N5)C(CC(=O)N)NCC(C(=O)N)N)N)C)OC6C(C(C(C(O6)CO)O)OC(=O)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O[C@@H](C2=CN=CN2)[C@@H](C(=O)N[C@H](CCO)[C@H]([C@H](C)C(=O)N[C@H](C(=O)NCCC3=N[C@H](CS3)C4=NC(=CS4)C(=O)NCCC(=N)N)C(C)(C)O)O)NC(=O)C5=C(C(=NC(=N5)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)N)C)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)OC(=O)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H85N19O21S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80149300
Record name Zorbamycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80149300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zorbamycin

CAS RN

11056-20-5
Record name Zorbamycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=11056-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zorbamycin [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011056205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zorbamycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80149300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Zorbamycin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IQZ99Q218Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
280
Citations
U Galm, E Wendt-Pienkowski, L Wang… - Journal of natural …, 2011 - ACS Publications
The biosynthetic gene clusters for the glycopeptide antitumor antibiotics bleomycin (BLM), tallysomycin (TLM), and zorbamycin (ZBM) have been recently cloned and characterized from …
Number of citations: 73 pubs.acs.org
AD Argoudelis, ME Bergy, TR Pyke - The Journal of Antibiotics, 1971 - jstage.jst.go.jp
… Zorbamycin as well as zorbonomycins B and C appear to … The main antibiotic was designated zorbamycin(U-30604E)** … Results of preliminary in vitro testing of zorbamycin and both …
Number of citations: 34 www.jstage.jst.go.jp
U Galm, E Wendt-Pienkowski, L Wang… - Molecular …, 2009 - pubs.rsc.org
The biosyntheticgene cluster for the glycopeptide-derived antitumor antibiotic zorbamycin (ZBM) was cloned by screening a cosmid library of Streptomyces flavoviridis ATCC 21892. …
Number of citations: 65 pubs.rsc.org
F Reusser - Journal of Bacteriology, 1971 - Am Soc Microbiol
… zorbamycin is observed. Nucleic acid and protein syntheses are not inhibited by zorbamycin … of the cellular DNA fraction, weassume that zorbamycin somehow induces a change in the …
Number of citations: 5 journals.asm.org
JD Rudolf, L Bigelow, C Chang, ME Cuff… - Biochemistry, 2015 - ACS Publications
The bleomycins (BLMs), tallysomycins (TLMs), phleomycin, and zorbamycin (ZBM) are members of the BLM family of glycopeptide-derived antitumor antibiotics. The BLM-producing …
Number of citations: 14 pubs.acs.org
JK Chen, D Yang, B Shen, BA Neilan… - Bioorganic & medicinal …, 2016 - Elsevier
Bleomycin (BLM) is used clinically in combination with a number of other agents for the treatment of several types of tumours. Members of the BLM family of drugs include zorbamycin (…
Number of citations: 12 www.sciencedirect.com
L Wang, BS Yun, NP George… - Journal of natural …, 2007 - ACS Publications
Zorbamycin (1, ZBM) is a glycopeptide antitumor antibiotic first reported in 1971. The partial structures of 1 were speculated on the basis of its acid hydrolysis products, but the structure …
Number of citations: 55 pubs.acs.org
JM Coughlin, JD Rudolf, E Wendt-Pienkowski… - Biochemistry, 2014 - ACS Publications
The bleomycin (BLM) family of glycopeptide-derived antitumor antibiotics consists of BLMs, tallysomycins (TLMs), phleomycins (PLMs), and zorbamycin (ZBM). The self-resistant …
Number of citations: 17 pubs.acs.org
WC Krueger, LM PSCHIGODA… - The Journal of …, 1973 - jstage.jst.go.jp
… Zorbamycin is a broad spectrum antibacterial and antifungal agent and is related to the phleomycins and bleomycins. Zorbamycin … the presence of zorbamycin. DNAand RNAsyntheses …
Number of citations: 24 www.jstage.jst.go.jp
Y Ohashi, H Abe, S Kawabe, Y Ito - Agricultural and Biological …, 1973 - academic.oup.com
… Y was made with phleomycins, bleomycins, zorbamycin and zorbonomycin B to which antibiotic Y A-56 closely related. Among those, zorbamycin was identical with antibiotic Y A-56 X. …
Number of citations: 5 academic.oup.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.